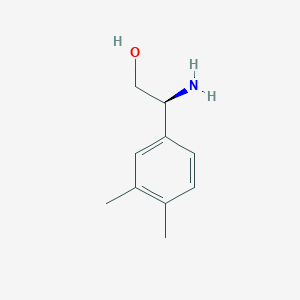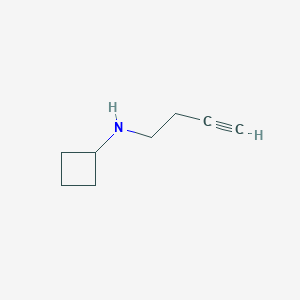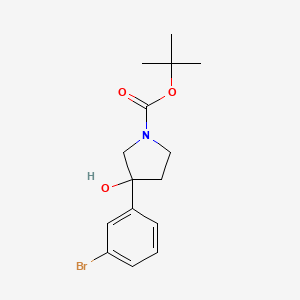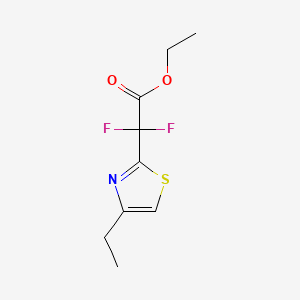![molecular formula C8H13N3O2 B13565870 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Azidomethyl)-5,8-dioxaspiro[35]nonane is a unique organic compound characterized by its spirocyclic structure, which includes an azidomethyl group and two oxygen atoms within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with sodium azide under controlled conditions. One common method involves the use of 9-chloromethyl-5,8-dioxaspiro[3.5]nonane as the starting material. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.
Major Products
Substitution: Formation of various substituted spiro compounds.
Reduction: Formation of 9-(Aminomethyl)-5,8-dioxaspiro[3.5]nonane.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Applications De Recherche Scientifique
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane largely depends on the specific application and the chemical reactions it undergoes. For example, in bioconjugation, the azide group can react with alkynes to form stable triazole linkages through the Huisgen cycloaddition reaction. This reaction is often catalyzed by copper(I) ions and proceeds via a concerted mechanism involving the formation of a five-membered ring transition state.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but with a methyl group instead of an azidomethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen and nitrogen atom within the spirocyclic ring but lacks the azidomethyl group.
Uniqueness
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications requiring specific functionalization, such as click chemistry and bioconjugation.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13N3O2/c9-11-10-6-7-8(2-1-3-8)13-5-4-12-7/h7H,1-6H2 |
Clé InChI |
ZTYJFDWPIYBDQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(OCCO2)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


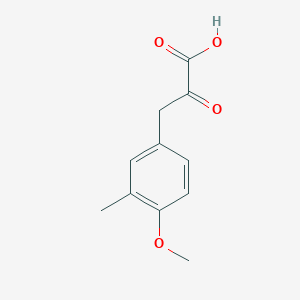
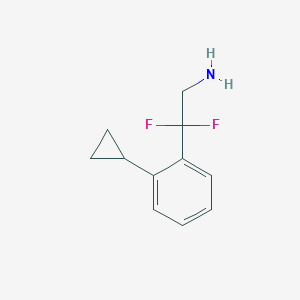


![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
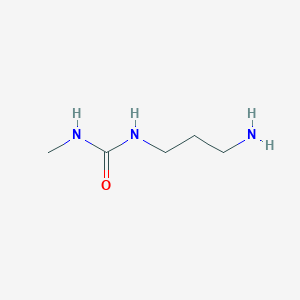

![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
